molecular formula C14H22N2 B15323552 2-Methyl-2-(4-(pyrrolidin-1-yl)phenyl)propan-1-amine

2-Methyl-2-(4-(pyrrolidin-1-yl)phenyl)propan-1-amine

Cat. No.: B15323552
M. Wt: 218.34 g/mol
InChI Key: XIVBJQFXKKVYEQ-UHFFFAOYSA-N
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Description

2-Methyl-2-(4-(pyrrolidin-1-yl)phenyl)propan-1-amine is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring attached to a phenyl group, which is further connected to a propan-1-amine structure. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(4-(pyrrolidin-1-yl)phenyl)propan-1-amine typically involves the reaction of 4-(pyrrolidin-1-yl)benzaldehyde with 2-methylpropan-1-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction conditions often include solvents like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(4-(pyrrolidin-1-yl)phenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated amines or hydrocarbons.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological receptors and enzymes.

    Medicine: Studied for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(4-(pyrrolidin-1-yl)phenyl)propan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one: A synthetic cathinone with similar structural features.

    1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives: Compounds with a pyrrolidine ring and similar pharmacological profiles.

Uniqueness

2-Methyl-2-(4-(pyrrolidin-1-yl)phenyl)propan-1-amine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to interact with various molecular targets and undergo diverse chemical reactions makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

2-methyl-2-(4-pyrrolidin-1-ylphenyl)propan-1-amine

InChI

InChI=1S/C14H22N2/c1-14(2,11-15)12-5-7-13(8-6-12)16-9-3-4-10-16/h5-8H,3-4,9-11,15H2,1-2H3

InChI Key

XIVBJQFXKKVYEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C1=CC=C(C=C1)N2CCCC2

Origin of Product

United States

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